2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)-
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Overview
Description
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- is a complex organic compound that features a unique combination of functional groups, including an oxazolone ring, a fluorophenyl group, and a trifluoromethyl-substituted piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxazolone Ring: This can be achieved through the cyclization of an appropriate amino acid derivative under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the phenyl ring.
Attachment of the Piperazine Moiety: The piperazine ring can be introduced through a nucleophilic substitution reaction, where the piperazine acts as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide: This compound shares the fluorophenyl group but differs in other structural features.
Trifluoromethyl phenyl sulfone: This compound contains the trifluoromethyl group but lacks the oxazolone and piperazine moieties.
Uniqueness
2(3H)-Oxazolone, 4-(4-fluorophenyl)-5-(2-(4-(3-(trifluoromethyl)phenyl)-1-piperazinyl)ethyl)- is unique due to its combination of an oxazolone ring, a fluorophenyl group, and a trifluoromethyl-substituted piperazine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
CAS No. |
120944-12-9 |
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Molecular Formula |
C22H21F4N3O2 |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-5-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-3H-1,3-oxazol-2-one |
InChI |
InChI=1S/C22H21F4N3O2/c23-17-6-4-15(5-7-17)20-19(31-21(30)27-20)8-9-28-10-12-29(13-11-28)18-3-1-2-16(14-18)22(24,25)26/h1-7,14H,8-13H2,(H,27,30) |
InChI Key |
AFYJBMPSMJLSLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC2=C(NC(=O)O2)C3=CC=C(C=C3)F)C4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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